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molecular formula C8H9NO3 B151213 (2-Methyl-6-nitrophenyl)methanol CAS No. 54915-41-2

(2-Methyl-6-nitrophenyl)methanol

Cat. No. B151213
M. Wt: 167.16 g/mol
InChI Key: LIUYFMADDYMHLM-UHFFFAOYSA-N
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Patent
USRE031617

Procedure details

To a 0° solution of 54.30 g (0.30 moles) of 2-methyl-6-nitrobenzoic acid in 500 ml of anhydrous tetrahydrofuran was added dropwise under a nitrogen atmosphere, 380 ml (0.38 moles) of a stock IM boran/THF solution at such a rate that the temperature did not exceed 5°. Upon complete addition, the ice bath was removed, the solution allowed to stir at room temperature for 14 hours, heated to reflux for 4 hrs. and then cooled to 0° in an ice bath. The reaction was quenched by the dropwise addition of 400 ml of 10% hydrochloric acid, the solution heated to reflux on a steam bath for 0.5 hrs., the THF solvent distilled at atmospheric pressure and the insoluble precipitate extracted into methylene chloride. The methylene chloride extracts were combined, washed with satd. sodium bicarbonate solution, dried (Na2SO4) and the solvent removed in vacuo affording a reddish colored semi solid. Purification was effected from 300 ml of carbon tetrachloride resulting in 41.35 g (84% yield) of yellow flakes; mp 67°-8°.
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4](O)=[O:5]>O1CCCC1>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
54.3 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 5°
ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
and then cooled to 0° in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the dropwise addition of 400 ml of 10% hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on a steam bath for 0.5 hrs
Duration
0.5 h
DISTILLATION
Type
DISTILLATION
Details
, the THF solvent distilled at atmospheric pressure
EXTRACTION
Type
EXTRACTION
Details
the insoluble precipitate extracted into methylene chloride
WASH
Type
WASH
Details
washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium bicarbonate solution, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
affording a reddish colored semi solid
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
CC1=C(CO)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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